2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . Another compound, N-(2-methylpentan-2-yl)pyridin-3-amine, has been synthesized for use as a chemically differentiated building block for organic synthesis and medicinal chemistry .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves the reaction of 3-methoxypyridine with ethylene oxide to form 2-(3-methoxypyridin-2-yl)ethanol, which is then converted to the amine via reaction with ammonia. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methoxypyridine", "ethylene oxide", "ammonia", "hydrochloric acid" ], "Reaction": [ "3-methoxypyridine is reacted with ethylene oxide in the presence of a base catalyst to form 2-(3-methoxypyridin-2-yl)ethanol.", "2-(3-methoxypyridin-2-yl)ethanol is then reacted with ammonia in the presence of a reducing agent to form 2-(3-methoxypyridin-2-yl)ethan-1-amine.", "Finally, 2-(3-methoxypyridin-2-yl)ethan-1-amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS RN |
2413899-26-8 |
Product Name |
2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride |
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
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